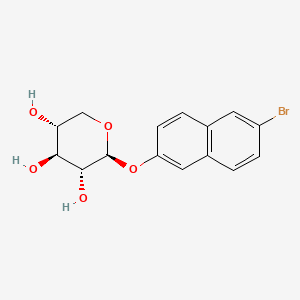

6-Bromo-2-naphthyl beta-D-xylopyranoside

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R)-2-(6-bromonaphthalen-2-yl)oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO5/c16-10-3-1-9-6-11(4-2-8(9)5-10)21-15-14(19)13(18)12(17)7-20-15/h1-6,12-15,17-19H,7H2/t12-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFCYXMRDUCMTI-BARDWOONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC3=C(C=C2)C=C(C=C3)Br)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C=C(C=C3)Br)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219862 | |

| Record name | 6-Bromo-2-naphthyl beta-D-xylopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69594-75-8 | |

| Record name | β-D-Xylopyranoside, 6-bromo-2-naphthalenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69594-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-naphthyl beta-D-xylopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069594758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-2-naphthyl beta-D-xylopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-naphthyl β-D-xylopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Glycobiology and Glycosidase Research

Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature. Glycosidases, or glycoside hydrolases, are enzymes that play a pivotal role in this field by catalyzing the hydrolysis of glycosidic bonds, thus breaking down complex sugars into simpler ones. The study of these enzymes is fundamental to understanding various biological processes.

6-Bromo-2-naphthyl beta-D-xylopyranoside fits into this context as a specialized tool for isolating and characterizing a specific type of glycosidase: β-xylosidase. These enzymes specifically hydrolyze xylosidic bonds. ontosight.ai The synthetic substrate mimics the natural molecule that the enzyme would act upon, allowing researchers to study the enzyme's presence, activity, and characteristics in a controlled laboratory setting.

Role As a Synthetic Glycoside Probe in Biochemical Studies

As a synthetic probe, 6-Bromo-2-naphthyl beta-D-xylopyranoside is primarily used as a chromogenic substrate. ontosight.ai Chromogenic substrates are colorless compounds that, when acted upon by a specific enzyme, release a colored molecule (a chromophore). dcfinechemicals.com This property allows for the visual detection and quantitative measurement of enzyme activity. ontosight.aidcfinechemicals.com

The mechanism of action for this compound is a two-step process:

Enzymatic Cleavage : In the presence of β-xylosidase, the enzyme cleaves the glycosidic bond between the xylose sugar and the 6-bromo-2-naphthyl group. This releases the sugar and the aglycone, 6-bromo-2-naphthol (B32079). ontosight.aimacewan.ca

Color Formation : The released 6-bromo-2-naphthol is not colored on its own. It is then reacted with a diazonium salt, such as Fast Blue B, to produce a distinctly colored, insoluble azo dye. ontosight.aimacewan.ca

The intensity of the resulting color is proportional to the amount of 6-bromo-2-naphthol released, which directly corresponds to the activity of the β-xylosidase enzyme in the sample. dcfinechemicals.com This color change can be measured using a spectrophotometer, enabling precise quantification of the enzyme's activity. ontosight.ai This makes the compound an effective probe for various biochemical assays, including enzyme kinetics, inhibitor screening, and cellular localization studies. ontosight.aiclinisciences.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C15H15BrO5 |

| Molecular Weight | 355.18 g/mol |

| Appearance | Powder |

| Application | Chromogenic substrate for β-xylosidase |

Historical Development and Significance As an Enzymatic Substrate

Strategies for Glycosidic Bond Formation

The formation of the glycosidic linkage between the anomeric carbon of xylose and the hydroxyl group of 6-bromo-2-naphthol (B32079) can be achieved through several established methods. These methods typically involve the activation of the anomeric center of a protected xylose donor for nucleophilic attack by the naphtholic acceptor.

Helferich Glycosylation Approaches and Modifications

The Helferich method is a classic approach to glycosidic bond formation that utilizes a fully acetylated sugar, such as penta-O-acetyl-β-D-xylopyranose, as the glycosyl donor. The reaction is typically promoted by a Lewis acid catalyst. While the original method often employed harsh conditions, modifications have been developed to improve yields and stereoselectivity under milder conditions. For the synthesis of aryl glycosides, a modified Helferich procedure using boron trifluoride etherate (BF₃·OEt₂) in combination with an organic base has been shown to be effective for the glycosylation of phenols. researchgate.net This approach can lead to high yields and stereoselectivity. Another modification involves the use of zeolite catalysts, which can promote the glycosylation of alcohols with peracetylated sugars under solvent-free conditions, offering a more environmentally friendly alternative. nih.gov

In the context of synthesizing this compound, a plausible Helferich approach would involve the reaction of 1,2,3,4-tetra-O-acetyl-β-D-xylopyranose with 6-bromo-2-naphthol in the presence of a Lewis acid catalyst. The stereochemical outcome is influenced by the reaction conditions and the nature of the catalyst.

Koenigs-Knorr Glycosylation and Analogous Reactions

The Koenigs-Knorr reaction is one of the most widely used methods for glycosidic bond synthesis. wikipedia.org It involves the reaction of a glycosyl halide donor, typically a bromide or chloride, with an alcohol acceptor in the presence of a promoter, often a heavy metal salt like silver carbonate or silver oxide. wikipedia.org For the synthesis of β-xylopyranosides, a key factor in achieving high stereoselectivity is the use of a participating protecting group at the C-2 position of the xylose donor. wikipedia.org An acetyl or benzoyl group at C-2 can form a cyclic acyloxonium ion intermediate, which shields the α-face of the anomeric carbon. This forces the incoming alcohol (6-bromo-2-naphthol) to attack from the β-face, resulting in the formation of the desired 1,2-trans-glycoside (the β-anomer). wikipedia.org

A typical Koenigs-Knorr synthesis of this compound would start with the peracetylation of D-xylose (B76711), followed by bromination at the anomeric position to form 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide. This glycosyl bromide is then reacted with 6-bromo-2-naphthol in the presence of a promoter. The use of benzoyl protecting groups instead of acetyl groups has been shown to sometimes improve yields by minimizing the formation of orthoester side products. nih.gov

| Donor | Acceptor | Promoter/Catalyst | Typical Stereochemical Outcome | Reference |

| Acetobromoglucose | Alcohols | Silver Carbonate | 1,2-trans glycoside | wikipedia.org |

| Peracetylated β-D-glucopyranose | Phenols | BF₃·OEt₂ / Base | High β-stereoselectivity | researchgate.net |

| Glycosyl Bromides | Alcohols | Catalytic TMSOTf / Ag₂O | High rates and yields | nih.gov |

Enzyme-Catalyzed Glycosylation for Stereoselective Synthesis

Enzymatic methods offer a highly stereoselective and environmentally benign alternative to chemical synthesis. nih.gov Glycosidases, which naturally hydrolyze glycosidic bonds, can be used in a reverse or transglycosylation mode to form these linkages. Retaining β-xylosidases are particularly suitable for synthesizing β-xylopyranosides. These enzymes operate via a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate. In the presence of a suitable acceptor molecule other than water, such as 6-bromo-2-naphthol, the enzyme can transfer the xylosyl moiety to the acceptor, a process known as transglycosylation. nih.gov

The enzymatic synthesis of the structurally similar compound 2-(6-hydroxynaphthyl) β-D-xylopyranoside has been successfully demonstrated using a recombinant β-xylosidase (BxTW1) from Talaromyces amestolkiae. scispace.com This enzyme was shown to effectively catalyze the transxylosylation from a suitable xylosyl donor to 2,6-dihydroxynaphthalene. This approach ensures the formation of the β-anomer exclusively, due to the inherent stereospecificity of the enzyme. scispace.com Similar strategies could be applied for the synthesis of this compound, likely using a xylosyl donor like xylobiose or p-nitrophenyl-β-D-xylopyranoside and a suitable β-xylosidase.

| Enzyme | Donor | Acceptor | Reaction Type | Key Advantage | Reference |

| β-Xylosidase (BxTW1) | Xylan-derived donors | 2,6-dihydroxynaphthalene | Transglycosylation | High stereoselectivity for β-anomer | scispace.comresearchgate.net |

| β-Xylosidase from Trichoderma reesei | Methyl β-D-xyloside | Alcohols | Transglycosylation | Higher yields than reverse hydrolysis | nih.gov |

| Glycosynthase (from Agrobacterium sp.) | α-D-xylopyranosyl fluoride | p-nitrophenyl β-D-xylopyranoside | Transglycosylation | Synthesis of β-(1→3) and β-(1→4) linkages | nih.gov |

Protective Group Strategies in Xylopyranoside Synthesis

The use of protecting groups is crucial in the chemical synthesis of xylopyranosides to ensure regioselectivity and stereoselectivity. nih.gov The hydroxyl groups of D-xylose are typically protected to prevent undesired side reactions and to influence the stereochemical outcome of the glycosylation.

Commonly used protecting groups for the hydroxyl functions of xylose are esters, such as acetyl (Ac) and benzoyl (Bz) groups. As mentioned earlier, an ester group at the C-2 position is instrumental in directing the formation of the β-glycosidic bond in Koenigs-Knorr and related reactions through neighboring group participation. wikipedia.org These protecting groups are generally stable under the glycosylation conditions and can be removed (deprotected) under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), without affecting the newly formed glycosidic bond.

The choice of protecting group can also influence the reactivity of the glycosyl donor. Donors with electron-withdrawing protecting groups like esters are generally less reactive (disarmed) than those with electron-donating groups like benzyl (B1604629) ethers (armed). This difference in reactivity can be exploited in more complex oligosaccharide syntheses. For the synthesis of a simple aryl glycoside like this compound, peracylation is a straightforward and effective strategy.

| Protecting Group | Position on Xylose | Role in Synthesis | Deprotection Method | Reference |

| Acetyl (Ac) | C-2, C-3, C-4 | C-2 acetyl provides neighboring group participation for β-selectivity. | Zemplén deacetylation (e.g., NaOMe in MeOH) | wikipedia.org |

| Benzoyl (Bz) | C-2, C-3, C-4 | Similar to acetyl; can sometimes improve yields by reducing orthoester formation. | Basic hydrolysis (e.g., NaOMe in MeOH) | nih.gov |

| Benzylidene acetal | C-4, C-6 (in hexoses) | Conformationally locks the pyranose ring, influencing stereoselectivity. | Acidic hydrolysis | nih.gov |

Optimization of Synthetic Pathways for Enhanced Yield and Stereoselectivity

Optimizing the synthesis of this compound involves fine-tuning various reaction parameters to maximize the yield of the desired β-anomer and minimize side products.

For chemical methods like the Koenigs-Knorr reaction, key parameters to optimize include:

Promoter: The choice and stoichiometry of the promoter (e.g., silver triflate, silver carbonate, mercury(II) salts) can significantly impact reaction rates and yields. wikipedia.org The addition of a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to traditional silver(I) oxide-promoted reactions has been shown to dramatically accelerate the reaction. nih.gov

Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and the reaction pathway. Dichloromethane is a commonly used solvent for these reactions. nih.gov

Temperature: Lower temperatures can enhance the stereoselectivity of glycosylation reactions by favoring a more Sₙ2-like mechanism. acs.org

Protecting Groups: As noted, benzoyl groups may offer an advantage over acetyl groups in certain cases by improving yields. nih.gov

In enzyme-catalyzed synthesis, optimization focuses on:

Enzyme Selection: Choosing a β-xylosidase with high transglycosylation activity and specificity for the desired acceptor is critical.

Reaction Conditions: pH, temperature, and buffer composition must be optimized for enzyme stability and activity.

Substrate Concentrations: The ratio of the xylosyl donor to the acceptor (6-bromo-2-naphthol) is a key parameter. A high concentration of the acceptor can favor the transglycosylation reaction over the competing hydrolysis of the donor.

Water Content: In organic solvent systems, controlling the amount of water is crucial to shift the equilibrium towards synthesis rather than hydrolysis.

The application of response surface methodology, a statistical approach, has been used to effectively optimize enzymatic glycosylation reactions by modeling the effects of multiple parameters simultaneously, leading to significant enhancements in product yield. scispace.com

Substrate Specificity of Beta-Xylosidases for this compound

This compound is a synthetic glycoside compound specifically designed as a chromogenic substrate for detecting the activity of β-xylosidases (β-d-xylan xylohydrolase, EC 3.2.1.37). ontosight.ai These enzymes are crucial in the breakdown of xylan, a major component of hemicellulose, by hydrolyzing xylooligosaccharides to remove successive d-xylose residues from the non-reducing end. rug.nlmdpi.comresearchgate.net The utility of 6-bromo-2-naphthyl β-d-xylopyranoside in biochemical assays stems from its high specificity for these enzymes. ontosight.ai

β-xylosidases are structurally diverse, belonging to at least 11 different glycoside hydrolase (GH) families, which results in varying substrate specificities among them. nih.govnih.gov However, their active sites are typically pocket-shaped, a feature well-suited for exo-acting enzymes that cleave terminal sugar residues. rug.nl The structure of 6-bromo-2-naphthyl β-d-xylopyranoside, consisting of a xylose sugar moiety linked to a bulky 6-bromo-2-naphthyl aglycone, fits into this active site pocket. ontosight.airug.nl The enzyme specifically recognizes the β-d-xylopyranoside part, positioning the glycosidic bond for cleavage.

The specificity is demonstrated by its application in enzyme assays where the hydrolysis of the compound by β-xylosidase releases the 6-bromo-2-naphthol aglycone. ontosight.ai This released molecule can then be coupled with a diazonium salt to form a colored azo dye, allowing for the spectrophotometric measurement of enzyme activity. ontosight.ai This method is analogous to the use of other chromogenic substrates like p-nitrophenyl-β-d-xylopyranoside (pNPX), which is widely used for kinetic studies of β-xylosidases. nih.govresearchgate.net While some β-xylosidases can exhibit activity towards other synthetic substrates, such as p-nitrophenyl β-d-glucopyranoside or p-nitrophenyl α-l-arabinofuranoside, their primary activity is the hydrolysis of xylosidic bonds. researchgate.netfrontiersin.org The use of 6-bromo-2-naphthyl β-d-xylopyranoside is a clear indicator of this specific enzymatic function.

Detailed Mechanisms of Glycosidic Bond Cleavage

Cleavage of the stable glycosidic bond requires significant catalytic assistance. acs.org In β-xylosidases, this is achieved through acid-base catalysis mediated by two key acidic amino acid residues, typically aspartate (Asp) or glutamate (B1630785) (Glu). nih.govub.edu One residue acts as a general acid, donating a proton to the glycosidic oxygen atom of the 6-bromo-2-naphthyl leaving group. acs.orgebi.ac.uk This protonation makes the aglycone a better leaving group. Concurrently, the second residue acts as either a nucleophile or a general base to activate a water molecule, facilitating the cleavage of the bond between the xylose sugar and the naphthyl group. acs.orgnih.gov The precise roles of these residues define the specific nucleophilic substitution pathway.

Glycoside hydrolases utilize two primary mechanisms that result in either retention or inversion of the stereochemistry at the anomeric carbon. nih.gov

Retaining Mechanism (Double-Displacement): This pathway, analogous to a two-step SN2 reaction, involves the formation of a covalent glycosyl-enzyme intermediate. acs.orgcazypedia.org In the first step (glycosylation), one carboxylate residue in the active site acts as a nucleophile, attacking the anomeric carbon. cazypedia.org Simultaneously, the other carboxylate residue, acting as a general acid, protonates the glycosidic oxygen, leading to the departure of the 6-bromo-2-naphthol group. acs.org This forms a covalent intermediate with an inverted configuration. In the second step (deglycosylation), the first carboxylate residue now acts as a general base, activating a water molecule to attack the anomeric carbon of the intermediate, hydrolyzing it and releasing the xylose product with a net retention of the original stereochemistry. acs.orgcazypedia.org For this mechanism to occur, the two catalytic carboxyl groups are typically positioned about 5.5 Å apart in the active site. acs.org

Inverting Mechanism (Single-Displacement): This pathway is a single-step process akin to an SN2 reaction. nih.gov A catalytic water molecule, activated by a general base residue (a carboxylate), performs a nucleophilic attack on the anomeric carbon. nih.gov In concert, the general acid residue protonates the glycosidic oxygen of the 6-bromo-2-naphthyl group to facilitate its departure. nih.govnih.gov This single displacement results in the inversion of the stereochemistry at the anomeric carbon of the released xylose. nih.gov In inverting enzymes, the catalytic residues are typically spaced further apart (around 5.2 Å between the general base and the anomeric carbon) than in retaining enzymes. nih.gov

Both mechanisms proceed through a transition state that has significant oxocarbenium ion character, where the pyranosyl ring of the xylose is distorted. nih.govnih.gov

The active site of a β-xylosidase is a precisely arranged pocket containing specific amino acid residues that bind the substrate and perform catalysis. rug.nl For 6-bromo-2-naphthyl β-d-xylopyranoside, the xylopyranoside ring fits into the -1 subsite, where it is held by numerous hydrogen bonds and some hydrophobic interactions. rug.nlresearchgate.net

The key catalytic residues are almost invariably two aspartate or glutamate residues. nih.gov For example, in retaining β-xylosidases, one Glu/Asp acts as the nucleophile and the other as the acid/base catalyst. ebi.ac.uk Their nucleophilicity and acidity are finely tuned by their local environment, including hydrogen bonds with other residues. ebi.ac.uk In addition to the catalytic dyad, other residues within the active site play crucial roles:

Tryptophan (Trp) and Tyrosine (Tyr): Aromatic residues like tryptophan are often involved in substrate binding through hydrophobic stacking interactions with the sugar ring or the aglycone part of the substrate. researchgate.netnih.gov

Arginine (Arg) and Histidine (His): These residues can help to correctly orient the substrate and stabilize the negatively charged carboxylate groups of the catalytic dyad. mdpi.comebi.ac.uk

Asparagine (Asn): This residue can form hydrogen bonds that help position the catalytic nucleophile for its attack on the anomeric carbon. ebi.ac.uk

Chemical modification studies on some β-xylosidases have confirmed the essential role of carboxyl, tryptophan, and tyrosine residues in the enzyme's catalytic activity. nih.gov The specific interactions between these residues and the 6-bromo-2-naphthyl β-d-xylopyranoside substrate ensure its proper orientation for efficient glycosidic bond cleavage. researchgate.net

Factors Influencing Glycosidic Bond Stability and Cleavage

The stability of the β-D-glycosidic bond in this compound and its susceptibility to enzymatic cleavage are influenced by several factors:

pH: The pH of the surrounding medium has a profound effect on both the stability of the glycosidic bond and the catalytic activity of the β-xylosidase. The enzyme has an optimal pH range in which it exhibits maximum activity, which is determined by the ionization states of the catalytic residues in the active site. For instance, the nucleophilic carboxylate group must be deprotonated, while the acidic residue should be protonated for the reaction to proceed efficiently. Extreme pH values can lead to denaturation of the enzyme and a loss of activity. The glycosidic bond itself is more susceptible to acid-catalyzed hydrolysis at low pH, although this non-enzymatic cleavage is generally much slower than the enzyme-catalyzed reaction.

Temperature: Temperature also plays a critical role. As with most chemical reactions, the rate of enzymatic hydrolysis increases with temperature up to an optimal point. Beyond this optimum, the enzyme begins to denature, leading to a rapid loss of activity. The stability of the this compound molecule itself is also temperature-dependent, with higher temperatures increasing the rate of non-enzymatic hydrolysis.

Aglycone Structure: The nature of the aglycone, in this case, the 6-bromo-2-naphthyl group, significantly influences the stability of the glycosidic bond and its interaction with the enzyme. The bulky and hydrophobic nature of this group contributes to its specific binding within the hydrophobic pockets of the enzyme's active site. The electron-withdrawing effect of the bromine atom and the aromatic naphthyl system can influence the electron density around the glycosidic oxygen, potentially affecting the bond's susceptibility to cleavage. The stability of the leaving group (6-bromo-2-naphthol) also plays a role in the kinetics of the enzymatic reaction.

Anomeric Configuration: The β-configuration of the glycosidic bond is inherently more stable than the α-configuration due to steric factors. The equatorial position of the aglycone in the β-anomer results in less steric hindrance compared to the axial position in the α-anomer. β-Xylosidases are specific for the β-anomer, and their active sites are structured to accommodate this specific stereochemistry for efficient catalysis.

Applications in Advanced Biochemical and Biological Research

Detection and Quantification of Beta-Xylosidase Activity

The primary application of 6-Bromo-2-naphthyl beta-D-xylopyranoside lies in its utility as a substrate for the detection and quantification of β-xylosidase, an enzyme that cleaves xylose residues from non-reducing ends of xylooligosaccharides. The enzymatic hydrolysis of this substrate liberates 6-bromo-2-naphthol (B32079), a molecule whose properties are exploited in both chromogenic and fluorogenic assays.

Chromogenic Assay Development and Implementation

Chromogenic assays offer a straightforward and visually interpretable method for detecting β-xylosidase activity. The core principle of these assays involves the enzymatic release of 6-bromo-2-naphthol from the this compound substrate. The liberated 6-bromo-2-naphthol, which is itself colorless, is then coupled with a diazonium salt, such as Fast Blue B, to produce a colored precipitate.

The general reaction scheme is as follows:

Enzymatic Hydrolysis: β-xylosidase + this compound → D-xylose (B76711) + 6-bromo-2-naphthol

Color Development: 6-bromo-2-naphthol + Diazonium Salt (e.g., Fast Blue B) → Insoluble Azo Dye (colored)

The intensity of the color produced is directly proportional to the amount of 6-bromo-2-naphthol released, and thus to the β-xylosidase activity. This allows for both qualitative (e.g., in plate-based screening) and quantitative (spectrophotometric) determination of enzyme activity.

Fluorogenic Assay Design and Implementation

For applications requiring higher sensitivity, fluorogenic assays utilizing this compound are employed. These assays capitalize on the fluorescent properties of the liberated 6-bromo-2-naphthol. Unlike the non-fluorescent substrate, 6-bromo-2-naphthol exhibits fluorescence upon excitation at a specific wavelength.

The implementation of a fluorogenic assay involves incubating the enzyme sample with this compound and then measuring the increase in fluorescence over time. The rate of fluorescence increase is directly proportional to the β-xylosidase activity. This method is particularly advantageous for detecting low levels of enzyme activity and for high-throughput screening applications where minimal sample volumes are used.

Enzyme Kinetics and Mechanism Elucidation Studies

This compound is an invaluable tool for investigating the kinetic parameters and reaction mechanisms of β-xylosidases. By systematically varying the concentration of the substrate and measuring the initial reaction velocity, key kinetic constants such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined.

The Km value provides an indication of the affinity of the enzyme for the substrate, while Vmax reflects the maximum rate of the enzymatic reaction under saturating substrate conditions. From Vmax, the turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme molecule per unit time, can be calculated. The ratio of kcat/Km serves as a measure of the enzyme's catalytic efficiency.

While specific kinetic data for this compound is not extensively reported in publicly available literature, the principles of its use in kinetic studies are well-established. Below is a representative table illustrating the type of kinetic data that can be obtained for a β-xylosidase using an aryl-xyloside substrate.

Representative Kinetic Parameters of a β-Xylosidase

| Substrate | Enzyme Source | Km (mM) | Vmax (μmol/min/mg) | kcat (s-1) | kcat/Km (s-1mM-1) |

|---|---|---|---|---|---|

| p-Nitrophenyl-β-D-xylopyranoside | Aspergillus niger | 0.85 | 120 | 250 | 294 |

| o-Nitrophenyl-β-D-xylopyranoside | Aspergillus niger | 1.2 | 85 | 177 | 148 |

High-Throughput Screening Methodologies Employing Naphthyl Glycosides

The chromogenic and fluorogenic properties of the liberated 6-bromo-2-naphthol make this compound and related naphthyl glycosides well-suited for high-throughput screening (HTS) applications nih.gov. HTS allows for the rapid screening of large libraries of microbial strains, mutant enzymes, or chemical compounds to identify those with desired properties, such as high enzymatic activity or potent inhibitory effects.

In a typical HTS setup for identifying novel β-xylosidases, microbial colonies or enzyme extracts are arrayed in microtiter plates. This compound, along with a suitable detection reagent (e.g., a diazonium salt for a chromogenic assay), is added to each well. The development of color or fluorescence indicates the presence of β-xylosidase activity, and the intensity of the signal can be used to rank the activity levels of the different samples. This approach significantly accelerates the discovery of new and improved enzymes for various industrial applications.

Probing Glycosidase Enzyme Families and Specificities

The specificity of an enzyme for its substrate is a fundamental aspect of its biological function. This compound is a valuable tool for probing the substrate specificity of glycosidase enzyme families. By comparing the rate of hydrolysis of this substrate with that of other structurally related naphthyl glycosides, researchers can gain insights into the structural features of the enzyme's active site that determine its substrate preference.

Discrimination from Other Glycosidase Activities (e.g., Beta-Glucosidase, Beta-Galactosidase)

A key challenge in glycosidase research is to differentiate between enzymes with similar but distinct substrate specificities. For example, β-xylosidases, β-glucosidases, and β-galactosidases all cleave β-glycosidic linkages, but they are specific for xylose, glucose, and galactose, respectively.

By using a panel of 6-bromo-2-naphthyl glycosides, each with a different sugar moiety, it is possible to discriminate between these different glycosidase activities. For instance, a crude enzyme extract can be tested against this compound, 6-bromo-2-naphthyl-β-D-glucopyranoside, and 6-bromo-2-naphthyl-β-D-galactopyranoside. The substrate that is hydrolyzed at the highest rate indicates the predominant glycosidase activity in the sample. This approach is crucial for the correct identification and characterization of novel glycosidases.

Below is a table illustrating how different 6-bromo-2-naphthyl glycosides can be used to differentiate between glycosidase activities.

Substrate Specificity of Different Glycosidases

| Enzyme | 6-Bromo-2-naphthyl-β-D-xylopyranoside | 6-Bromo-2-naphthyl-β-D-glucopyranoside | 6-Bromo-2-naphthyl-β-D-galactopyranoside |

|---|---|---|---|

| β-Xylosidase | High Activity | Low/No Activity | Low/No Activity |

| β-Glucosidase | Low/No Activity | High Activity | Low/No Activity |

| β-Galactosidase | Low/No Activity | Low/No Activity | High Activity |

Research in Glycoconjugate Metabolism and Synthesis

This compound serves as a valuable tool in the intricate study of glycoconjugate metabolism and the enzymatic synthesis of novel glycoconjugates. Its primary utility lies in its role as a chromogenic substrate for β-xylosidases and as an acceptor molecule in transglycosylation reactions, facilitating the investigation of enzyme activity and the production of complex carbohydrates.

In the realm of glycoconjugate metabolism, this compound is instrumental in the detection and characterization of β-xylosidases, enzymes that play a crucial role in the breakdown of xylans, a major component of hemicellulose. The enzymatic cleavage of the xylosidic bond in this compound by a β-xylosidase releases 6-bromo-2-naphthol. This product can then react with a coupling agent, such as Fast Blue B, to produce a distinctly colored azo dye, allowing for the qualitative and quantitative assessment of enzyme activity. This method is foundational for screening new enzymes, studying enzyme kinetics, and localizing enzyme activity within tissues and cells.

Beyond its role as a substrate for hydrolysis, this compound is a key component in the enzymatic synthesis of more complex glycoconjugates through a process known as transxylosylation. In this reaction, a glycosidase, such as a β-xylosidase, operating in a synthetic mode, transfers a xylosyl moiety from a donor substrate to an acceptor molecule. While direct research on this compound as an acceptor is not extensively documented, analogous studies on similar compounds, such as 2,6-dihydroxynaphthalene, provide a strong model for its potential applications.

A significant study demonstrated the enzymatic synthesis of 2-(6-hydroxynaphthyl) β-d-xylopyranoside using a recombinant β-xylosidase (rBxTW1) from Talaromyces amestolkiae. nih.govnih.gov In this research, xylobiose acted as the xylosyl donor, and 2,6-dihydroxynaphthalene served as the acceptor molecule. nih.gov This process highlights the potential for using this compound in a similar capacity to generate novel brominated naphthyl xylosides. Such compounds are of interest due to their potential for unique biological activities. The enzymatic approach to synthesis is often preferred over chemical methods due to its high regio- and stereo-selectivity, which circumvents the need for extensive protection and deprotection steps. nih.govnih.govnih.gov

The efficiency of such enzymatic synthesis can be significantly enhanced by optimizing various reaction parameters. A Box-Behnken design, a type of response surface methodology, was successfully employed to optimize the production of 2-(6-hydroxynaphthyl) β-d-xylopyranoside, resulting in an eightfold increase in production. nih.govnih.gov This statistical approach allows for the modeling of multiparametric conditions to achieve maximal yield.

The following interactive data table illustrates the optimized conditions for the enzymatic synthesis of a naphthyl xyloside, which can be extrapolated for the synthesis using this compound as the acceptor.

| Parameter | Optimized Value |

| Enzyme Concentration (g/L) | 0.01 |

| Acceptor Concentration (g/L) | 3 |

| Donor Substrate (Xylobiose) (mM) | 20 |

| pH | 5.0 |

| Temperature (°C) | 50 |

| Incubation Time (h) | 1 |

| Organic Co-solvent (Acetonitrile) | 5% |

These findings underscore the significance of this compound as a versatile substrate for investigating the metabolic pathways involving β-xylosidases and as a potential building block in the chemoenzymatic synthesis of novel glycoconjugates with potential biotechnological applications. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Studies on Glycosidic Bond Cleavage Energetics

Quantum chemical studies are fundamental to understanding the reaction mechanisms of enzymatic glycoside hydrolysis. For substrates like 6-bromo-2-naphthyl beta-D-xylopyranoside, these calculations can elucidate the energetics of the O-glycosidic bond cleavage, a critical step in its reaction with β-xylosidase enzymes.

The enzymatic hydrolysis of glycosides by retaining glycoside hydrolases is understood to proceed via a two-step mechanism. nih.gov The first step, glycosylation, involves the formation of a covalent glycosyl-enzyme intermediate, which is typically the rate-limiting step. The second step is the hydrolysis of this intermediate by a water molecule. nih.gov Computational models can simulate these steps, providing insights into the transition state structures and the roles of key amino acid residues in the enzyme's active site. nih.govacs.org While specific energetic data for the cleavage of this compound is not extensively published, studies on analogous compounds provide a clear framework for the expected energetic profile. The uncatalyzed cleavage of a glycosidic bond in water has a high activation energy, underscoring the crucial catalytic role of enzymes in accelerating this reaction by orders of magnitude. nih.gov

Table 1: Representative Calculated Activation Energies for Glycosidic Bond Cleavage

| Compound/System | Computational Method | Calculated Activation Energy (Ea) | Reference |

|---|---|---|---|

| Cellulose Hydrolysis (GH7) | QM/MM | 15.5 kcal/mol (rate-limiting step) | nih.gov |

| Deoxyuridine Hydrolysis | DFT | >40 kcal/mol (uncatalyzed) | acs.org |

| Photoinduced Cleavage (5'-dTMPH) | DFT/TDDFT | ~16 kcal/mol (Singlet Excited State) | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior and conformational flexibility of molecules over time. For this compound, MD simulations can reveal the preferred three-dimensional structures in solution and provide insight into the dynamics of the xylopyranoside ring and the orientation of the naphthyl aglycone. nih.govmdpi.com

A key area of interest is the conformation around the glycosidic linkage, which is defined by two main torsion angles: Φ (O5-C1-O1-C2') and Ψ (C1-O1-C2'-C1' or C1-O1-C2'-C3'). The relative orientation of the sugar and the aglycone is crucial for its recognition and binding by enzymes. Studies combining NMR spectroscopy and quantum mechanical (QM) calculations on the closely related 2-naphthyl β-D-xylopyranoside have shown that the molecule predominantly adopts an exo-anomeric conformation around the Φ torsion angle. nih.govresearchgate.net

The xylopyranoside ring itself typically exists in a stable chair conformation (⁴C₁ or ¹C₄). nih.govmdpi.com While the ⁴C₁ chair is often the most stable, the presence of different substituents or interactions in a solvent or an enzyme active site can influence the conformational equilibrium. nih.govresearchgate.net MD simulations can map the energy landscape of these conformations and determine the probability of the molecule occupying different conformational states. nih.gov

Table 2: Glycosidic Torsion Angles for 2-Naphthyl β-D-xylopyranoside Derivatives from QM Optimized Structures

| Compound | Torsion Angle Φ (H1-C1-O1-C2') | Torsion Angle Ψ (C1-O1-C2'-C1') | Conformation | Reference |

|---|---|---|---|---|

| 2-Naphthyl β-D-xylopyranoside | -71.8° | -16.4° | exo-anomeric, sp | nih.gov |

| 2-Naphthyl 1-thio-β-D-xylopyranoside | -71.4° | -17.5° | exo-anomeric, sp | nih.gov |

Data derived from quantum mechanically optimized structures, providing a static, low-energy snapshot of preferred conformations.

Docking Studies of this compound with Beta-Xylosidase Enzymes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex. biorxiv.org For this compound, docking studies are used to model its interaction with the active site of β-xylosidase enzymes. These enzymes, found across numerous glycoside hydrolase (GH) families (e.g., GH3, GH39, GH43, GH52), are responsible for hydrolyzing xylo-oligosaccharides. researchgate.netmdpi.comresearchgate.net

The active site of a β-xylosidase is typically a pocket or cleft with several subsites that accommodate the sugar units of the substrate. nih.govresearchgate.net The subsite that binds the terminal xylosyl residue to be cleaved is designated as -1 (the glycone site), while the portion of the active site that accommodates the aglycone (the 6-bromo-2-naphthyl group) is the +1 subsite (the aglycone site). nih.gov

Docking simulations place the xylopyranoside moiety of the substrate into the -1 subsite, where it can interact with key catalytic residues, typically a pair of glutamic or aspartic acid residues that facilitate the hydrolysis of the glycosidic bond. nih.govnih.gov The bulky, hydrophobic 6-bromo-2-naphthyl group is predicted to occupy the +1 aglycone site, where it can form favorable interactions with nonpolar and aromatic amino acid residues. researchgate.netnih.gov The specificity and efficiency of the enzyme are largely determined by the precise geometry and nature of these interactions. nih.gov

Table 3: Key Active Site Residues in β-Xylosidases from Different GH Families

| GH Family | Catalytic Mechanism | Key Residues (Examples) | Role | Reference |

|---|---|---|---|---|

| GH39 | Retaining | Glu, Asp | Nucleophile/Acid-Base | nih.gov |

| GH43 | Inverting | Asp, Glu | Acid/Base | nih.govnih.gov |

| GH52 | Retaining | Arg, Asp, Glu | Catalysis/Binding | mdpi.com |

In Silico Prediction of Substrate-Enzyme Interactions

Building on docking studies, further in silico analyses can predict the specific non-covalent interactions that stabilize the enzyme-substrate complex. These interactions are critical for substrate recognition, positioning the glycosidic bond correctly for catalysis, and stabilizing the transition state. theses.cznih.gov

For a substrate like this compound within the β-xylosidase active site, several types of interactions are predicted:

Hydrogen Bonding: The hydroxyl groups of the xylopyranoside ring are expected to form a network of hydrogen bonds with polar and charged residues (e.g., Asp, Glu, Asn, Arg, His) in the -1 subsite. researchgate.netnih.gov These interactions are crucial for anchoring the sugar in the correct orientation for catalysis.

Hydrophobic/Stacking Interactions: The aromatic naphthyl ring of the aglycone is predicted to engage in hydrophobic interactions, particularly π-π stacking or CH-π interactions, with aromatic residues like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) in the +1 subsite. nih.govnih.gov These interactions contribute significantly to the binding affinity of substrates with aromatic aglycones.

Table 4: Predicted Interactions in a β-Xylosidase Active Site

| Substrate Moiety | Enzyme Subsite | Interacting Residues (Typical) | Type of Interaction | Reference |

|---|---|---|---|---|

| Xylopyranosyl Ring | -1 (Glycone) | Asp, Glu, Asn, His | Hydrogen Bonding | researchgate.net |

| 6-Bromo-2-naphthyl | +1 (Aglycone) | Trp, Tyr, Phe | π-π Stacking, Hydrophobic | nih.govnih.gov |

| Glycosidic Oxygen | -1 (Glycone) | Glu/Asp (Acid/Base) | Hydrogen Bonding (Protonation) | nih.gov |

Electronic Structure and Spectroscopic Property Computations of Naphthyl Glycosides

Computational quantum chemistry methods, such as DFT and time-dependent DFT (TD-DFT), are used to investigate the electronic structure and predict the spectroscopic properties of molecules like this compound. ahievran.edu.trmdpi.comyoutube.com These calculations provide a deep understanding of the molecule's behavior upon interaction with light, which is fundamental to its application as a chromogenic or fluorogenic substrate.

Calculations can determine the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and the energy required for electronic excitation. ahievran.edu.trsamipubco.com For naphthyl glycosides, these orbitals are typically localized on the aromatic naphthalene (B1677914) system, which acts as the chromophore.

Furthermore, these computational methods can simulate various types of spectra:

UV-Visible Absorption Spectra: TD-DFT calculations can predict the electronic transitions and their corresponding absorption wavelengths (λmax), which helps in interpreting experimental UV-Vis spectra. samipubco.comacs.org

Vibrational Spectra (IR and Raman): DFT calculations can compute the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. ahievran.edu.trtandfonline.comresearchgate.net This allows for the assignment of specific spectral bands to the vibrational modes of different functional groups within the molecule.

NMR Spectra: The chemical shifts of ¹H and ¹³C atoms can also be calculated, aiding in the interpretation of experimental NMR data and confirming the molecular structure. ahievran.edu.tr

These computational approaches are essential for correlating the molecular structure of naphthyl glycosides with their observed spectroscopic properties. ahievran.edu.trnih.gov

Table 5: Application of Computational Methods to Spectroscopic Properties

| Computational Method | Property Calculated | Corresponding Spectroscopy | Reference |

|---|---|---|---|

| DFT | HOMO/LUMO Energies, Energy Gap | UV-Visible, Reactivity | ahievran.edu.trsamipubco.com |

| TD-DFT | Electronic Transition Energies | UV-Visible, Fluorescence | samipubco.commdpi.com |

| DFT | Vibrational Frequencies | Infrared (IR), Raman | ahievran.edu.trresearchgate.net |

| DFT (GIAO/CSGT) | Nuclear Magnetic Shielding | Nuclear Magnetic Resonance (NMR) | ahievran.edu.tr |

Advanced Analytical Characterization in Glycoside Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the structure of organic molecules, including complex glycosides. It provides detailed information about the carbon-hydrogen framework and the relative orientation of atoms.

One-dimensional ¹H and ¹³C NMR spectroscopy are the foundational techniques for determining the constitution of a glycoside. The ¹H NMR spectrum reveals the number of chemically distinct protons, their electronic environment, and their proximity to other protons through spin-spin coupling. For 6-bromo-2-naphthyl beta-D-xylopyranoside, the spectrum would be expected to show distinct signals for the aromatic protons of the naphthyl group and the protons of the xylopyranoside ring. The chemical shifts of the anomeric proton (H-1' of the xylose) are particularly important for confirming the β-configuration of the glycosidic linkage.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment. The chemical shifts of the carbon atoms in the xylopyranoside ring and the bromo-naphthyl moiety can be assigned by comparison with data from similar known compounds.

For more complex glycosides, two-dimensional (2D) NMR techniques are often necessary to resolve overlapping signals and definitively assign all proton and carbon resonances. Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to establish correlations between protons and the carbons they are attached to, or separated from by two or three bonds, respectively. These correlations provide unambiguous evidence for the connectivity of the atoms within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass of a compound, which allows for the calculation of its elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound like this compound. The precise mass measurement helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Chromatography Techniques for Purity and Quantification

Chromatographic methods are essential for the separation, identification, and quantification of compounds in a mixture. They are widely used to assess the purity of synthetic glycosides.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like glycosides. A general reverse-phase HPLC method can be used for the analysis of this compound. sielc.com The purity is determined by integrating the peak area of the main compound and any impurities detected. For quantitative analysis, a calibration curve is typically constructed using standards of known concentration.

Table 1: General HPLC Method for this compound Analysis sielc.com

| Parameter | Description |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |

| MS Compatibility | Phosphoric acid can be replaced with formic acid |

Coupling with Spectroscopic Detectors (UV-Vis, Fluorescence, MS)

High-performance liquid chromatography (HPLC) is a cornerstone of purification and analysis in glycoside chemistry. The utility of HPLC is significantly enhanced when coupled with spectroscopic detectors that provide real-time structural and quantitative information.

UV-Vis Spectroscopy

The 6-bromo-2-naphthyl moiety in this compound serves as a strong chromophore, making it readily detectable by UV-Vis spectroscopy. The naphthalene (B1677914) ring system gives rise to characteristic absorption bands in the ultraviolet region. Generally, naphthalene itself exhibits absorption peaks around 220 nm, 275 nm, and 312 nm. The presence of substituents, such as the bromine atom and the glycosidic linkage, can cause shifts in the position and intensity of these absorption maxima (a bathochromic or hypsochromic shift) shimadzu.com. While specific spectral data for this compound is not extensively published, the UV-Vis spectrum is expected to be dominated by the π to π* transitions of the aromatic system youtube.com. This property is crucial for its use as a chromogenic substrate, where the release of 6-bromo-2-naphthol (B32079) upon enzymatic cleavage leads to a detectable change in the absorption spectrum, often after coupling with a diazonium salt to produce a colored azo dye ontosight.ai.

Fluorescence Spectroscopy

Naphthalene and its derivatives are well-known for their fluorescent properties nih.gov. Upon excitation at an appropriate wavelength, these compounds emit light at a longer wavelength. The fluorescence is sensitive to the molecular environment, including solvent polarity and the presence of quenchers. The 6-bromo-2-naphthyl group in the xyloside is expected to be fluorescent. The introduction of a heavy atom like bromine can, in some cases, lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, bromonaphthalene derivatives are still utilized as fluorescent probes nih.gov. The fluorescence properties would be valuable for developing sensitive enzymatic assays where the enzymatic cleavage of the xyloside could lead to a change in the fluorescence signal of the released aglycone.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of glycosides. When coupled with HPLC (LC-MS), it provides a powerful method for analyzing complex mixtures and confirming the identity of synthesized compounds. For this compound, soft ionization techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be employed to generate intact molecular ions.

The expected mass spectrum would show a prominent ion corresponding to the molecular weight of the compound (C15H17BrO5). Due to the natural isotopic abundance of bromine (79Br and 81Br), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da would be observed for the molecular ion and any bromine-containing fragments. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the molecular ion. Key fragmentation pathways for glycosides typically include the cleavage of the glycosidic bond, leading to the formation of an ion corresponding to the aglycone (6-bromo-2-naphthol) and an ion corresponding to the xylosyl moiety nih.govplos.org. Cross-ring cleavages of the sugar unit can also occur, providing further structural information nih.gov.

| Ion Type | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 373.02 / 375.02 | Protonated molecular ion (79Br / 81Br) |

| [M+Na]⁺ | 395.00 / 397.00 | Sodium adduct of the molecular ion (79Br / 81Br) |

| [Aglycone+H]⁺ | 222.97 / 224.97 | Protonated 6-bromo-2-naphthol fragment (79Br / 81Br) |

| [Xylose-H₂O+H]⁺ | 133.05 | Dehydrated xylose fragment |

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. This technique provides precise information about bond lengths, bond angles, and torsional angles, which are essential for understanding the conformation of the glycoside researchgate.net.

Although a crystal structure for this compound is not publicly available, the methodology would involve growing a single crystal of the compound and exposing it to a beam of X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

For this compound, a crystallographic analysis would reveal:

The conformation of the xylopyranoside ring (e.g., the expected 4C1 chair conformation).

The precise geometry of the β-glycosidic linkage, including the torsional angles that define the orientation of the aglycone relative to the sugar.

The planarity of the naphthalene ring system.

The intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl groups of the sugar and potential π-stacking of the naphthalene rings.

This structural information is invaluable for computational modeling and for understanding the interaction of the glycoside with enzyme active sites.

Circular Dichroism (CD) and Electronic Excitation Spectroscopy for Conformational Studies

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, such as glycosides. It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, including the conformation of the sugar ring and the relative orientation of the chromophore and the sugar.

The 6-bromo-2-naphthyl group acts as a chromophore, and its electronic transitions will give rise to CD signals due to the chiral environment provided by the D-xylopyranoside moiety. The interaction between the transition dipole moments of the naphthalene chromophore and the chiral sugar can result in distinct Cotton effects in the CD spectrum nih.govnih.gov. These effects are sensitive to the glycosidic torsion angles, and thus CD spectroscopy can be used to study the preferred conformation of the molecule in solution researchgate.net. By comparing experimental CD spectra with those calculated for different conformations using computational methods like density functional theory (DFT), it is possible to determine the dominant solution-phase conformation nih.govresearchgate.net.

Broader Research Context and Comparative Studies of Naphthyl Glycosides

Comparison with Other Chromogenic/Fluorogenic Glycoside Substrates

A variety of aglycones have been conjugated to sugars to create substrates for glycosidases, each with distinct advantages and disadvantages. The most common classes include p-nitrophenyl, methylumbelliferyl, indoxyl, and resorufin (B1680543) glycosides. Their properties are compared to provide a comprehensive overview of the available tools for enzyme detection.

| Substrate Class | Type | Detection Principle | Released Product (Signal) | Key Advantages | Common Applications |

|---|---|---|---|---|---|

| p-Nitrophenyl Glycosides | Chromogenic | Absorbance measurement of released aglycone. | p-Nitrophenol (Yellow) | Simple, inexpensive, well-established methods. | Quantitative enzyme assays in solution. ontosight.ai |

| Methylumbelliferyl Glycosides | Fluorogenic | Fluorescence measurement of released aglycone. | 4-Methylumbelliferone (B1674119) (Blue Fluorescence) | Very high sensitivity. cdnsciencepub.comcdnsciencepub.com | Sensitive enzyme assays, diagnostics (e.g., Lysosomal Storage Diseases). glycosynth.co.uk |

| Indoxyl Glycosides | Chromogenic | Oxidative dimerization of released aglycone. | Insoluble Indigo/Indigoid Dye (Various Colors) | Forms a non-diffusible, localized precipitate. glycosynth.co.uk | Histochemistry, microbiology (colony screening), solid-phase assays. glycosynth.co.uknih.gov |

| Resorufin Glycosides | Fluorogenic | Fluorescence measurement of released aglycone. | Resorufin (Red Fluorescence) | Long-wavelength emission minimizes autofluorescence; suitable for continuous assays at physiological pH. nih.govnih.gov | High-throughput screening, in vivo/in situ assays, continuous kinetic studies. nih.govnih.gov |

Para-Nitrophenyl (pNP) glycosides are a class of synthetic, chromogenic substrates widely used in biochemical assays to measure glycosidase activity. ontosight.ai The principle of detection is straightforward: enzymatic hydrolysis of the glycosidic bond releases p-nitrophenol. ontosight.aisigmaaldrich.com In an alkaline environment, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color that can be quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength of 400-410 nm. sigmaaldrich.comcolostate.eduoiv.int Due to their simplicity and cost-effectiveness, pNP-based assays are extensively used for determining the activity of various enzymes, such as α-glucosidase and β-galactosidase, in research and diagnostics. ontosight.airesearchgate.net

Methylumbelliferyl (MU) glycosides are highly sensitive fluorogenic substrates used for the detection of a wide range of glycosidase enzymes. glycosynth.co.uknih.gov The core of these substrates is the 4-methylumbelliferone (4-MU) fluorophore, which is non-fluorescent when glycosidically linked. Enzymatic cleavage liberates the 4-MU aglycone, a highly fluorescent molecule that emits a strong blue fluorescence (emission maximum at 445-454 nm) upon excitation with UV light (excitation maxima are pH-dependent, ranging from 330 to 385 nm). glycosynth.co.ukmedchemexpress.commdpi.com The fluorescence intensity of 4-MU is pH-dependent, with the strongest signal observed under alkaline conditions where its hydroxyl group is deprotonated. glycosynth.co.ukmedchemexpress.com The high sensitivity of MU-based substrates makes them invaluable for applications requiring the detection of low enzyme concentrations, such as in the diagnosis of lysosomal storage diseases where specific glycosidase deficiencies are indicative of the disorder. cdnsciencepub.comcdnsciencepub.comglycosynth.co.uk

Indoxyl glycosides are chromogenic substrates particularly useful for applications in histochemistry, microbiology, and biochemistry where localization of enzyme activity is desired. glycosynth.co.uknih.govtandfonline.com Upon enzymatic hydrolysis, the glycosidic bond is cleaved to release a free indoxyl molecule. tandfonline.comrsc.org This liberated indoxyl then undergoes rapid oxidation in the presence of air, followed by dimerization to generate an indigoid dye. glycosynth.co.ukrsc.org These dyes, such as the well-known blue indigo, are characteristically insoluble in water. nih.govrsc.org This property is a significant advantage as it causes the colored product to precipitate at the site of enzyme activity, providing a sharp, non-diffuse signal ideal for visualizing bacterial colonies on solid media or localizing enzymes within tissues. glycosynth.co.uktandfonline.com The final color of the indigoid dye can be modulated by introducing different halogen substituents onto the indole (B1671886) ring of the substrate. glycosynth.co.ukrsc.org

Resorufin-based glycosides are advanced fluorogenic substrates that offer several advantages for enzyme assays. nih.gov Enzymatic hydrolysis of these substrates releases resorufin, a product with strong red fluorescence. nih.govthermofisher.com A key feature of resorufin is its long-wavelength excitation (~571 nm) and emission (~585 nm) maxima. nih.govthermofisher.com This is beneficial because it significantly reduces interference from background fluorescence (autofluorescence) commonly found in biological samples, which typically occurs at shorter wavelengths. thermofisher.com Furthermore, resorufin has a low pKa value of approximately 5.8, which allows it to remain fluorescent in acidic or neutral conditions. nih.govnih.govresearchgate.net This property enables the development of continuous, real-time enzyme assays at or near physiological pH without the need for a high-pH stop solution, making these substrates highly suitable for high-throughput screening and detailed kinetic studies. nih.govnih.govresearchgate.net The high extinction coefficient and quantum yield of resorufin also contribute to the high sensitivity of these assays. nih.govthermofisher.com

Investigations of Related Naphthyl Glycosides

The naphthyl group, particularly in its brominated form, serves as an effective aglycone for creating chromogenic substrates. The properties of these substrates can be modulated by changing the attached sugar moiety, allowing for the specific detection of different glycosidases.

6-Bromo-2-naphthyl β-D-glucopyranoside is a closely related analogue of 6-bromo-2-naphthyl β-D-xylopyranoside and serves as a chromogenic substrate for the detection of β-glucosidase activity. moleculardepot.commacewan.ca This compound is utilized as a biochemical reagent in life science research. medchemexpress.comclinisciences.com The detection mechanism involves the enzymatic cleavage of the β-glycosidic bond by β-glucosidase, which liberates the 6-bromo-2-naphthol (B32079) aglycone. While 6-bromo-2-naphthol itself is not intensely colored, it can be visualized by a subsequent coupling reaction with a diazonium salt, such as Fast Blue B salt. This reaction produces a distinctly colored, often insoluble, azo dye that precipitates, allowing for the qualitative and quantitative assessment of enzyme activity. macewan.ca This substrate has been effectively used in various biochemical applications, including thin-layer chromatography (TLC) bioautography assays designed to screen for and identify β-glucosidase inhibitors. moleculardepot.commacewan.ca

6-Bromo-2-naphthyl beta-D-galactopyranoside

6-Bromo-2-naphthyl-β-D-galactopyranoside is a synthetic chromogenic substrate primarily utilized for the detection and quantification of β-galactosidase activity. medchemexpress.commedchemexpress.com This enzyme catalyzes the hydrolysis of the β-glycosidic bond, releasing 6-bromo-2-naphthol. The liberated aglycone can then react with a diazonium salt to form a colored azo dye, allowing for spectrophotometric measurement of enzyme activity. This property makes it a valuable tool in various biochemical assays, including those in microbiology and molecular biology, for identifying bacteria expressing β-galactosidase (e.g., E. coli in water quality testing) or for use as a reporter gene in genetic studies. biosynth.com

The structure, featuring a galactose moiety, specifically targets β-galactosidases. The bromine atom on the naphthyl group modifies the electronic properties of the aglycone, which can influence the rate of the enzymatic reaction and the spectral properties of the resulting dye.

Table 1: Characteristics of 6-Bromo-2-naphthyl beta-D-galactopyranoside

| Property | Value |

| Target Enzyme | β-Galactosidase biosynth.com |

| CAS Number | 15572-30-2 sigmaaldrich.com |

| Molecular Formula | C₁₆H₁₇BrO₆ sigmaaldrich.com |

| Application | Chromogenic Substrate medchemexpress.commedchemexpress.com |

| Reaction Product | 6-Bromo-2-naphthol |

6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

6-Bromo-2-naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a specialized substrate designed for the detection of chitinase (B1577495) activity. biosynth.com Chitinases are enzymes that break down chitin, a polymer of N-acetylglucosamine, which is found in the exoskeletons of insects and the cell walls of fungi. The substrate consists of a 6-bromo-2-naphthyl aglycone linked to an N-acetylglucosamine (NAG) sugar moiety.

Enzymatic cleavage by chitinase releases 6-bromo-2-naphthol, which, similar to other naphthyl-based substrates, can be coupled with a chromogenic reagent for quantitative analysis. Its application is crucial in fields such as mycology, entomology, and environmental science for studying the activity of chitinolytic enzymes. While it is commercially available for research purposes, detailed comparative studies with other naphthyl glycosides are not extensively documented in the provided search results. sapphirebioscience.com However, related research into inhibitors for enzymes that process N-acetylglucosamine-containing compounds, such as human O-GlcNAcase (OGA) and lysosomal hexosaminidases (HexB), highlights the biochemical importance of understanding how molecules with this sugar analog interact with active sites. mdpi.com

Table 2: Characteristics of 6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

| Property | Value |

| Target Enzyme | Chitinase biosynth.com |

| CAS Number | 35598-63-3 |

| Molecular Formula | C₁₈H₂₀BrNO₆ |

| Application | Chromogenic Substrate |

| Sugar Moiety | N-Acetylglucosamine (NAG) |

2-Naphthyl beta-D-xylopyranoside and Hydroxylated Analogs

2-Naphthyl β-D-xylopyranoside and its hydroxylated derivatives serve as important tools in glycobiology, particularly for studying enzymes involved in glycosaminoglycan (GAG) biosynthesis and for the synthesis of bioactive compounds. Unlike its brominated counterpart, the parent compound, 2-naphthyl β-D-xylopyranoside, lacks the bromo-substituent.

A significant application involves its use as a primer for initiating GAG chain synthesis. Research has focused on creating hydroxylated and functionalized analogs to enhance their utility. For instance, (6-(3-Hydroxypropoxy)naphthalen-2-yl) β-D-xylopyranoside and its azide-functionalized version have been synthesized to act as tools for investigating GAG biosynthesis. nih.gov These modifications allow for the tracking and isolation of newly synthesized GAG chains.

Furthermore, the hydroxylated analog 2-(6-hydroxynaphthyl) β-D-xylopyranoside is noted for its selective anti-proliferative properties. The enzymatic synthesis of this compound has been achieved using a recombinant β-xylosidase, demonstrating a green and highly selective alternative to chemical synthesis. researchgate.net This highlights the potential of using enzymes to create valuable, structurally defined naphthyl glycosides.

Table 3: Comparison of 2-Naphthyl Xylopyranoside Analogs

| Compound | Key Structural Feature | Primary Application |

| 2-Naphthyl β-D-xylopyranoside | Unsubstituted Naphthyl Group | Primer for GAG synthesis |

| (6-(3-Hydroxypropoxy)naphthalen-2-yl) β-D-xylopyranoside | Hydroxylated Propoxy Chain | Tool for GAG investigation nih.gov |

| 2-(6-Hydroxynaphthyl) β-D-xylopyranoside | Hydroxylated Naphthyl Group | Selective anti-proliferative agent researchgate.net |

Structural Modifications and Their Impact on Substrate Recognition and Enzymatic Hydrolysis

The efficiency and specificity of enzymatic hydrolysis of naphthyl glycosides are profoundly influenced by structural modifications to both the aglycone (naphthyl) and glycone (sugar) moieties. These modifications affect how the substrate binds to the enzyme's active site and the subsequent catalytic mechanism.

The nature of the sugar residue is a primary determinant of enzyme specificity. For example, β-D-xylopyranoside targets β-xylosidases, while β-D-galactopyranoside targets β-galactosidases. biosynth.com A subtle change in the sugar structure can drastically alter the rate and mechanism of hydrolysis. A kinetic study comparing the acid-catalyzed hydrolysis of 2-naphthyl β-D-glucuronide (containing a carboxyl group on the sugar) and 2-naphthyl β-D-glucoside found significant differences. rsc.org The glucoside was hydrolyzed 45 times faster in 1M hydrochloric acid, whereas the glucuronide was hydrolyzed 35 times slower at a pH of 4.79. This demonstrates that the electronic and steric properties of the sugar ring, modified by the carboxyl group, dictate the reaction pathway and rate. rsc.org

Modifications to the aglycone also play a critical role. The addition of a bromine atom at the 6-position of the naphthyl ring, as seen in 6-bromo-2-naphthyl-β-D-xylopyranoside, alters the electronic properties of the aglycone. This can impact the stability of the glycosidic bond and the pKa of the released naphthol, which in turn affects the kinetics of the enzymatic reaction and the subsequent detection method.

The principles of structure-activity relationships (SAR) show that both hydrophobic and hydrogen-bonding interactions within the enzyme's active site are crucial for substrate recognition. researchgate.netnih.gov Changes in the structure of the naphthyl glycoside, such as adding hydroxyl or other functional groups, can introduce new interaction points or create steric hindrance, thereby modulating the binding affinity (Km) and catalytic rate (kcat) of the enzyme. nih.gov Understanding these structural impacts is essential for designing highly specific and efficient substrates for enzyme assays and for synthesizing novel glycoside-based therapeutic agents.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Complex Naphthyl Glycosides

While 6-bromo-2-naphthyl beta-D-xylopyranoside is a valuable tool, the synthesis of more complex naphthyl glycosides remains a challenge. chemistryviews.org Future research will likely focus on developing more efficient and stereoselective synthetic routes to access a wider variety of these compounds. chemistryviews.org This could involve the exploration of novel catalysts and reaction conditions to improve yields and reduce the need for extensive purification steps. orientjchem.orgnih.gov The development of one-pot multicomponent reaction systems could also streamline the synthesis of these complex molecules. orientjchem.org Furthermore, chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, hold promise for the construction of intricate naphthyl glycoside structures.

Recent advancements in the synthesis of naphthalene-containing natural products could provide valuable insights for developing new synthetic strategies. chemistryviews.org For instance, methods that allow for the direct functionalization of the naphthalene (B1677914) core could be adapted to create a library of substituted naphthyl glycosides with diverse properties. chemistryviews.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Novel Catalysts | Higher yields, improved stereoselectivity, milder reaction conditions | Development of transition metal catalysts, organocatalysts, and biocatalysts. |

| One-Pot Reactions | Increased efficiency, reduced waste, simplified procedures | Design of tandem and domino reaction sequences. |

| Chemoenzymatic Synthesis | High selectivity, access to complex structures, environmentally friendly | Integration of glycosyltransferases and other enzymes with chemical synthesis. |

| Direct Functionalization | Rapid diversification of structures, access to novel derivatives | C-H activation and other modern synthetic methods. |

Advanced Enzymatic System Engineering and Optimization

The performance of glycosidase assays using this compound is intrinsically linked to the properties of the enzyme being studied. ontosight.ai Future research will focus on engineering and optimizing enzymatic systems to enhance their catalytic efficiency, stability, and substrate specificity. researchgate.netmdpi.com Directed evolution and rational design are powerful tools for creating mutant enzymes with desired characteristics. mdpi.comubc.ca For example, enzymes could be engineered to have a higher turnover rate for this compound, leading to more sensitive assays.

Furthermore, the development of artificial enzyme systems, or nanozymes, that can mimic the activity of natural glycosidases is a burgeoning field. These engineered systems could offer advantages in terms of stability and cost-effectiveness. The optimization of reaction conditions, such as pH, temperature, and buffer composition, will also continue to be an important area of research for maximizing the performance of both natural and engineered enzymatic systems. researchgate.net

| Engineering Strategy | Goal | Expected Outcome |

| Directed Evolution | Improved catalytic activity, enhanced stability | More sensitive and robust glycosidase assays. |

| Rational Design | Altered substrate specificity, modified pH profile | Tailored enzymes for specific applications. |

| Nanozyme Development | Mimicking natural enzyme activity | Cost-effective and stable alternatives to natural enzymes. |

| Reaction Optimization | Maximizing enzyme performance | Increased assay sensitivity and reliability. |

Integration of Computational and Experimental Approaches for Glycosidase Engineering

The integration of computational and experimental approaches is revolutionizing the field of enzyme engineering. nih.gov In the context of this compound, computational methods can be used to model the interaction between the substrate and the active site of a glycosidase. researchgate.netnih.gov This information can then be used to guide the design of mutations that are likely to enhance the enzyme's activity or alter its specificity. mdpi.com

Molecular docking and molecular dynamics simulations can provide insights into the binding modes of this compound and other naphthyl glycosides. mdpi.com This can help in the design of new substrates with improved properties. Quantum mechanics/molecular mechanics (QM/MM) methods can be used to study the enzymatic reaction mechanism in detail, providing a deeper understanding of the factors that govern catalysis. nih.gov The predictions from these computational studies can then be tested experimentally, creating a powerful feedback loop for enzyme engineering. nih.gov

| Computational Method | Application | Experimental Validation |

| Molecular Docking | Predicting substrate binding modes | Enzyme kinetics, site-directed mutagenesis. |

| Molecular Dynamics | Simulating protein-ligand interactions | X-ray crystallography, NMR spectroscopy. |

| QM/MM Calculations | Elucidating reaction mechanisms | Isotope effect studies, kinetic analysis. |

| Machine Learning | Predicting effects of mutations | High-throughput screening of mutant libraries. nih.gov |

Exploration of New Reporter Technologies for Glycosidase Assays

While chromogenic assays using substrates like this compound are well-established, there is a continuous drive to develop new reporter technologies with enhanced sensitivity and multiplexing capabilities. ontosight.aidiscoverx.com Future research will likely explore the development of fluorogenic, and chemiluminescent naphthyl glycosides. These reporters could offer lower limits of detection and a wider dynamic range compared to their chromogenic counterparts.